Superior GSK-3β Inhibition Compared to Unsubstituted Phenyl Analog
The introduction of a 5-bromo-2-fluorophenyl group onto the imidazolidine-2,4-dione core results in significantly enhanced inhibitory activity against glycogen synthase kinase-3 beta (GSK-3β) when compared to the unsubstituted phenyl analog. The 5-(5-bromo-2-fluorophenyl) derivative exhibits an IC50 of 32 nM, whereas the baseline unsubstituted 5-phenylimidazolidine-2,4-dione shows an IC50 of >2000 nM for the same target [1][2]. This represents a >60-fold increase in potency attributable to the specific halogenation pattern.
| Evidence Dimension | Inhibitory potency (IC50) against GSK-3β |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | 5-Phenylimidazolidine-2,4-dione: >2000 nM |
| Quantified Difference | >62.5-fold lower IC50 (higher potency) for the target compound |
| Conditions | Biochemical enzyme inhibition assay against GSK-3β (unknown origin). |
Why This Matters
This substantial potency gain demonstrates that the 5-bromo-2-fluorophenyl substitution is a critical pharmacophoric element for GSK-3β inhibition, making this compound a far more suitable starting point for medicinal chemistry campaigns targeting this kinase.
- [1] BindingDB. (2023). BDBM50601448 CHEMBL5186025: IC50 data for 5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione against GSK-3β. Retrieved from https://ww.w.bindingdb.org View Source
- [2] BindingDB. (2010). BDBM50240863: IC50 data for 5-Phenyl-imidazolidine-2,4-dione against GSK-3β. Retrieved from https://ww.bindingdb.org View Source
